molecular formula C18H22N4O2S2 B10784029 4-[4-(3-Indolyl)piperidinomethyl]-2-mesylaminothiazole

4-[4-(3-Indolyl)piperidinomethyl]-2-mesylaminothiazole

Cat. No. B10784029
M. Wt: 390.5 g/mol
InChI Key: XLFASBVDVQTBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FK-613 is a small molecule drug developed by Astellas Pharma, Inc. It functions as a 5-HT receptor antagonist, H1 receptor antagonist, and histamine receptor antagonist. FK-613 has been investigated for its potential use in treating conditions such as asthma, allergic rhinitis, and urticaria .

Preparation Methods

The synthesis of FK-613 involves multiple steps, including the formation of the indolyl piperidine core. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Industrial production methods for FK-613 would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

FK-613 undergoes several types of chemical reactions, including:

    Oxidation: FK-613 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in FK-613.

    Substitution: FK-613 can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: FK-613 serves as a valuable compound for studying receptor-ligand interactions and developing new therapeutic agents.

    Biology: FK-613 is used in research to understand the role of 5-HT and histamine receptors in various biological processes.

    Medicine: FK-613 has been investigated for its potential use in treating allergic conditions such as asthma, allergic rhinitis, and urticaria.

    Industry: FK-613’s properties make it a candidate for developing new drugs and therapeutic agents.

Mechanism of Action

FK-613 exerts its effects by antagonizing 5-HT receptors, H1 receptors, and histamine receptors. By blocking these receptors, FK-613 can inhibit the physiological responses mediated by serotonin and histamine, such as inflammation and allergic reactions. The molecular targets of FK-613 include the 5-HT receptor and the H1 receptor, and the pathways involved include the inhibition of histamine-induced signaling .

Comparison with Similar Compounds

FK-613 can be compared with other similar compounds, such as:

properties

Molecular Formula

C18H22N4O2S2

Molecular Weight

390.5 g/mol

IUPAC Name

N-[4-[[4-(1H-indol-3-yl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]methanesulfonamide

InChI

InChI=1S/C18H22N4O2S2/c1-26(23,24)21-18-20-14(12-25-18)11-22-8-6-13(7-9-22)16-10-19-17-5-3-2-4-15(16)17/h2-5,10,12-13,19H,6-9,11H2,1H3,(H,20,21)

InChI Key

XLFASBVDVQTBES-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC(=CS1)CN2CCC(CC2)C3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.